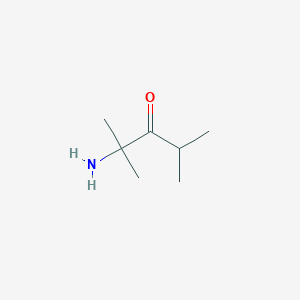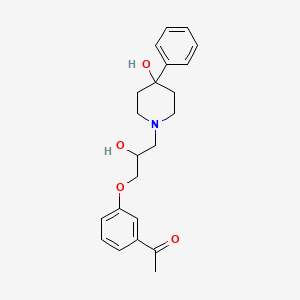![molecular formula C16H13ClN4O B13960964 (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a 4-chlorophenyl group and a 6-methoxypyridin-2-yl group, making it a subject of study for its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine core, followed by the introduction of the 4-chlorophenyl and 6-methoxypyridin-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or R-SH in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has shown potential as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its role in modulating specific biological pathways, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
- (4-Fluoro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
- (4-Methyl-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
Uniqueness
Compared to its analogs, (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and a valuable subject for research in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C16H13ClN4O |
|---|---|
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-6-(6-methoxypyridin-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C16H13ClN4O/c1-22-16-4-2-3-13(21-16)14-9-18-10-15(20-14)19-12-7-5-11(17)6-8-12/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
MEZDZMRGHBGYFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)



![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)



